molecular formula C20H19FN2O4 B7038216 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[(3-fluorophenyl)methyl]piperazin-2-one

4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[(3-fluorophenyl)methyl]piperazin-2-one

Cat. No.: B7038216
M. Wt: 370.4 g/mol
InChI Key: VOLZKGFCKRLXLD-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[(3-fluorophenyl)methyl]piperazin-2-one is a complex organic compound featuring a benzodioxine ring, a fluorophenyl group, and a piperazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[(3-fluorophenyl)methyl]piperazin-2-one typically involves multiple steps:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Carbonyl Group: The benzodioxine ring is then functionalized with a carbonyl group using acylation reactions, often employing reagents like acyl chlorides or anhydrides.

    Attachment of the Piperazinone Moiety: The piperazinone ring is introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with the benzodioxine intermediate.

    Addition of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the piperazinone, typically through a Friedel-Crafts alkylation or similar electrophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of robust catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, influencing their function.

Medicine

Medically, 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[(3-fluorophenyl)methyl]piperazin-2-one is investigated for its pharmacological properties. It may exhibit activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[(3-fluorophenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[(4-fluorophenyl)methyl]piperazin-2-one: Similar structure but with a different position of the fluorine atom.

    4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[(3-chlorophenyl)methyl]piperazin-2-one: Chlorine substituent instead of fluorine.

    4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[(3-methylphenyl)methyl]piperazin-2-one: Methyl group instead of fluorine.

Uniqueness

The unique combination of the benzodioxine ring, fluorophenyl group, and piperazinone moiety in 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[(3-fluorophenyl)methyl]piperazin-2-one provides distinct chemical and biological properties. The presence of the fluorine atom can significantly influence the compound’s reactivity, binding affinity, and pharmacokinetic properties, distinguishing it from its analogs.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-1-[(3-fluorophenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c21-15-4-1-3-14(11-15)12-22-7-8-23(13-18(22)24)20(25)16-5-2-6-17-19(16)27-10-9-26-17/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLZKGFCKRLXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=C3C(=CC=C2)OCCO3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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